2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide
Description
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group linked via an acetamide bridge to a 4-ethoxy-substituted benzo[d]thiazole moiety. Its synthesis likely follows established routes for acetamide derivatives, such as coupling reactions between activated carboxylic acid derivatives and amines .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-2-22-13-4-3-5-15-17(13)20-18(25-15)19-16(21)9-11-6-7-12-14(8-11)24-10-23-12/h3-8H,2,9-10H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMHHDUXGYJRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole and benzo[d]thiazole intermediates, followed by their coupling through an acetamide linkage.
Preparation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized via the cyclization of catechol with formaldehyde under acidic conditions.
Preparation of Benzo[d]thiazole Intermediate: The benzo[d]thiazole ring can be synthesized by the condensation of 2-aminothiophenol with ethyl 4-ethoxybenzoate in the presence of a dehydrating agent like polyphosphoric acid.
Coupling Reaction: The final step involves the coupling of the benzodioxole and benzo[d]thiazole intermediates using an acylation reaction. This can be achieved by reacting the benzodioxole intermediate with chloroacetyl chloride, followed by the reaction with the benzo[d]thiazole intermediate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Chemical Reactions Involving 2-(benzo[d] dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide
This compound can undergo various chemical reactions typical for acetamides and heterocycles, including:
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Nucleophilic Substitution Reactions : These reactions can modify the compound's properties or synthesize derivatives with enhanced biological activity.
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Hydrolysis : The acetamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
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Alkylation/Arylation : The nitrogen atom in the acetamide group can be alkylated or arylated to modify its reactivity.
Reaction Conditions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nucleophilic Substitution | Presence of nucleophile, suitable solvent | Modified derivatives |
| Hydrolysis | Acidic or basic conditions, heat | Carboxylic acid formation |
| Alkylation/Arylation | Presence of alkyl/aryl halide, base | Alkylated/arylated derivatives |
Analytical Techniques for Characterization
The structural integrity and stereochemistry of 2-(benzo[d] dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide can be confirmed using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure.
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Mass Spectrometry (MS) : Helps in determining the molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR) : Identifies functional groups present in the molecule.
Analytical Data:
| Technique | Information Provided |
|---|---|
| NMR Spectroscopy | Molecular structure, stereochemistry |
| Mass Spectrometry | Molecular weight, fragmentation pattern |
| Infrared Spectroscopy | Functional groups |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown promising activity against various bacterial strains and fungi. A study demonstrated that modifications in the thiazole structure could enhance antimicrobial efficacy, suggesting that similar alterations in the target compound may yield beneficial results .
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines. In vitro studies using Sulforhodamine B assays have shown that certain thiazole derivatives can inhibit cancer cell proliferation effectively. The structural features of This compound may contribute to its ability to disrupt cancer cell metabolism or induce apoptosis .
Acetylcholinesterase Inhibition
Given the role of acetylcholinesterase in neurodegenerative diseases like Alzheimer's, compounds with similar structures have been investigated for their inhibitory effects on this enzyme. Studies have revealed that thiazole-containing compounds can exhibit potent acetylcholinesterase inhibition, which may lead to therapeutic applications in managing Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of This compound and its biological activity is crucial for optimizing its pharmacological properties. Key factors influencing activity include:
- Substituent Variations : Changes in the ethoxy group or modifications on the benzothiazole ring can significantly affect the compound's potency.
- Molecular Interactions : Studies utilizing molecular docking simulations reveal how the compound interacts with biological targets, providing insights into its mechanism of action .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of thiazole derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications led to enhanced activity compared to standard antibiotics, highlighting the potential of similar derivatives like This compound in combating resistant strains .
Case Study 2: Anticancer Activity
In another investigation, a group of compounds including those with a benzothiazole moiety were tested against MCF7 breast cancer cells. The findings showed that certain structural configurations led to significant reductions in cell viability, suggesting that further exploration of compounds like This compound could yield effective anticancer agents .
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The benzodioxole and benzo[d]thiazole moieties could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity Gaps : While analogues like 9c () and 5d () demonstrate anti-inflammatory or antibacterial activity, the target compound’s bioactivity remains uncharacterized. Prioritizing assays against bacterial/fungal pathogens or enzyme targets (e.g., O-GlcNAcase) is warranted .
- SAR Insights : The ethoxy group’s electron-donating nature may enhance π-stacking in hydrophobic pockets compared to electron-withdrawing groups (e.g., 4q ’s fluorophenyl in ) .
- Synthetic Optimization : Lessons from ’s ultrasound-assisted synthesis could reduce reaction times and improve yields for the target compound .
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and the findings from various studies that highlight its pharmacological significance.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d]dioxole and benzothiazole derivatives through acetamide coupling. The process has been optimized to yield high purity and stability, facilitating further biological evaluations. For instance, a study reported a facile synthesis route that included the use of tetrabutylammonium iodide (TBAI) and sodium acetate under nitrogen atmosphere, resulting in a pink solid product .
Antioxidant Properties
Recent studies have indicated that compounds with similar structures exhibit significant antioxidant activity. For example, derivatives containing the benzothiazole moiety have shown potential in scavenging free radicals, thereby protecting cells from oxidative stress. The antioxidant activity is often measured using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl), which quantifies the ability of a compound to donate electrons or hydrogen atoms to neutralize free radicals .
Acetylcholinesterase Inhibition
Another critical area of research is the inhibition of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Compounds structurally related to this compound have been evaluated for their AChE inhibitory effects. One study identified a related compound that demonstrated potent AChE inhibition with an LD50 value indicating relative safety in acute toxicity studies . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Cytotoxicity
The cytotoxic effects of this compound have also been studied against various cancer cell lines. Research indicates that derivatives of benzothiazole can exhibit significant cytotoxicity against lines such as A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma). The mechanism often involves inducing apoptosis and inhibiting cell proliferation .
Study 1: Antioxidant and Neuroprotective Effects
A study assessing the neuroprotective effects of similar compounds found that they could mitigate gamma radiation-induced oxidative stress in mice. The results showed a significant decline in myeloperoxidase levels and an increase in glutathione levels, indicating enhanced antioxidant defense mechanisms .
Study 2: Anti-Tubercular Activity
Recent advancements in synthesizing benzothiazole derivatives have revealed promising anti-tubercular activity against Mycobacterium tuberculosis. Compounds were tested for their minimum inhibitory concentrations (MIC), with some showing better activity than standard reference drugs . This highlights the potential of this compound as a lead compound for developing new anti-tubercular agents.
Summary of Findings
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide?
- Methodology :
- The compound can be synthesized via N-acylation of 4-ethoxy-substituted 2-aminobenzothiazole derivatives. A typical approach involves reacting 2-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide with benzo[d][1,3]dioxol-5-ylacetic acid derivatives under reflux conditions in polar aprotic solvents (e.g., acetonitrile or dioxane) with triethylamine as a catalyst .
- Alternative routes include using chloroacetyl chloride to acylate 2-aminobenzothiazole precursors, followed by substitution reactions to introduce the ethoxy group .
Q. Which analytical techniques are critical for structural validation of this compound?
- Key Techniques :
- 1H/13C NMR : Assigns proton and carbon environments, confirming the acetamide linkage and substituent positions (e.g., ethoxy group at C4 of benzothiazole) .
- IR Spectroscopy : Identifies characteristic peaks (e.g., C=O stretch at ~1680–1700 cm⁻¹ for the acetamide group) .
- HRMS : Validates molecular formula and purity .
Q. What preliminary biological activities have been observed for structurally related acetamide derivatives?
- Reported Activities :
- Antifungal Activity : Derivatives with unsubstituted benzothiazole rings show moderate inhibition against C. albicans and A. niger (MIC: 25–50 µg/mL) .
- Anticancer Potential : Analogous compounds exhibit cytoprotective effects via Hsp90 inhibition, as demonstrated in cellular assays using SKBr3 breast cancer cells (IC₅₀: ~1–5 µM) .
Advanced Questions
Q. How can synthetic yields be optimized for this compound, particularly in introducing the 4-ethoxy substituent?
- Optimization Strategies :
- Solvent Selection : Acetonitrile or DMF enhances solubility of intermediates, reducing side reactions .
- Catalysis : Triethylamine (2–3 equiv.) improves acylation efficiency by scavenging HCl .
- Temperature Control : Reflux (80–100°C) ensures complete substitution while minimizing decomposition .
Q. What insights do molecular docking studies provide about the interaction of this compound with biological targets?
- Docking Analysis :
- Similar acetamide derivatives (e.g., compound 9c in ) adopt binding poses where the benzodioxole ring engages in π-π stacking with hydrophobic pockets of target enzymes, while the ethoxy group stabilizes interactions via hydrogen bonding .
- Molecular dynamics simulations suggest that the 4-ethoxy substituent enhances binding affinity by reducing steric hindrance compared to bulkier groups .
Q. How do structural modifications (e.g., substituents on benzothiazole) influence biological activity?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents at the benzothiazole C6 position reduce antifungal activity due to decreased electron density at the acetamide carbonyl, weakening target interactions .
- Ethoxy vs. Methoxy : Ethoxy groups improve metabolic stability and solubility compared to methoxy, as observed in pharmacokinetic studies of related thiazole derivatives .
Q. What mechanistic hypotheses explain the compound’s potential as an NRF2 inhibitor?
- Proposed Mechanism :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
